

# 2-(Chloromethyl)-4-methoxypyridine hydrochloride solubility data

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Cat. No.: B1590798

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An In-Depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

A Note on Chemical Identity: Initial searches for "**2-(Chloromethyl)-4-methoxypyridine hydrochloride**" did not yield significant results. However, substantial data is available for a closely related and industrially significant compound, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3). This guide will focus on the latter, a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.<sup>[1][2][3][4]</sup> It is presumed that the original query contained a slight misnomer.

## Introduction for the Research Professional

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, understanding the physicochemical properties of active pharmaceutical ingredient (API) intermediates is paramount. The solubility of a compound is a critical determinant of its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.<sup>[5]</sup>

This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. While quantitative solubility data for this specific intermediate is not widely published, this guide will equip you with the foundational knowledge, qualitative data, and detailed experimental protocols to determine its solubility in your own laboratory settings. As Senior Application Scientists, our goal is not just to provide data, but to

empower you with the methodology and scientific rationale to generate reliable and reproducible results.

## Compound Profile and Significance

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a white to off-white crystalline powder.<sup>[1][2][6]</sup> It serves as a crucial building block in the production of Omeprazole, a widely used medication for treating conditions related to excessive stomach acid.<sup>[2][3][4]</sup> The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base form.<sup>[7]</sup>

Property	Value	Source(s)
CAS Number	86604-75-3	<sup>[1][2][7]</sup>
Molecular Formula	C9H13Cl2NO	<sup>[1][2][4]</sup>
Molecular Weight	222.11 g/mol	<sup>[1][2][4]</sup>
Melting Point	128-131 °C (lit.)	<sup>[1][3]</sup>
Appearance	White to off-white crystalline powder	<sup>[1][2][6]</sup>

## Qualitative Solubility Profile

The available literature provides a qualitative assessment of the solubility of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in various solvents. This information is crucial for initial solvent screening in synthesis, purification, and formulation development.

Solvent	Solubility	Source(s)
Water	Soluble	<sup>[1][2][3][6][8]</sup>
Methanol	Sparingly Soluble	<sup>[1][4]</sup>
Chloroform	Slightly Soluble	<sup>[1][4]</sup>

These descriptive terms, as defined in pharmaceutical guidelines, provide a semi-quantitative range.<sup>[9]</sup> For instance, "soluble" typically implies that 1 part of the solute dissolves in 10 to 30 parts of the solvent.<sup>[9]</sup> However, for precise process development and formulation, experimentally determined quantitative data is indispensable.

## Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility, or equilibrium solubility, is the concentration of a solute in a saturated solution when there is an excess of the solid compound, and the system is at equilibrium.<sup>[10]</sup> The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.<sup>[10][11]</sup>

### The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium shake-flask method, a robust technique for determining the solubility of a compound at a specific temperature.

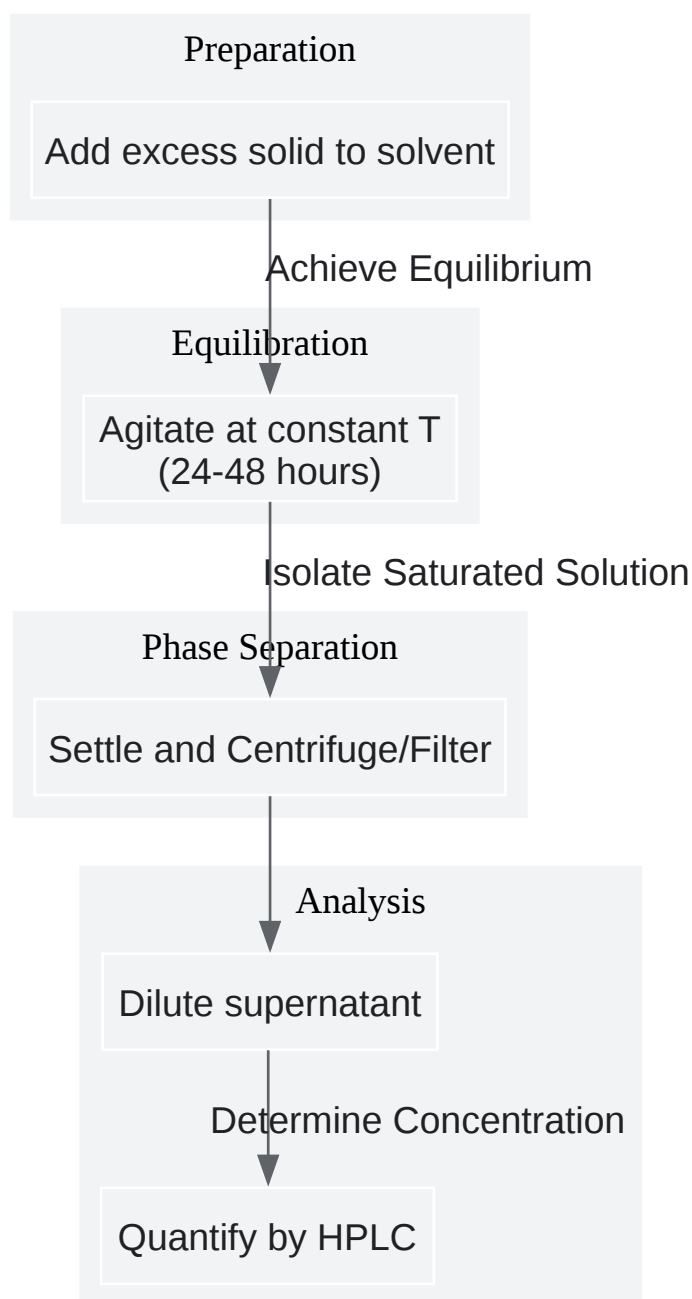
**Principle:** An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the concentration of the dissolved compound.<sup>[10][11]</sup>

**Methodology:**

- **Preparation:** Add an excess of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride to a series of vials, each containing a precise volume of the desired solvent (e.g., water, methanol, buffered solutions at various pH levels).
  - **Expert Insight:** The term "excess" is critical. A sufficient amount of solid must be present to ensure a saturated solution is formed and maintained throughout the experiment. However, adding too much can alter the properties of the solvent system.<sup>[10]</sup>
- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C to simulate room and physiological temperatures, respectively). Agitate the samples for a predetermined period, typically 24 to 48 hours.

- Causality Explained: Prolonged agitation at a constant temperature is essential to overcome kinetic barriers and achieve true thermodynamic equilibrium. Shorter incubation times may result in an underestimation of the true solubility.<sup>[10]</sup>
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid. This can be achieved through centrifugation followed by careful decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the solute).
  - Trustworthiness Check: The separation step is a potential source of error. It must be performed without altering the temperature of the sample, as solubility is temperature-dependent. The chosen separation method should be validated to ensure no loss of the dissolved compound.<sup>[11]</sup>
- Analysis: Accurately dilute the clear, saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).<sup>[5]</sup><sup>[10]</sup>
  - Authoritative Grounding: HPLC is the preferred analytical method as it can separate the compound of interest from any potential impurities or degradation products, ensuring accurate quantification.<sup>[10]</sup>
- Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

## Visualizing the Shake-Flask Workflow



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

## Polythermal Method for Temperature-Dependent Solubility

For understanding how solubility changes with temperature, the polythermal method is highly efficient.

Principle: This method involves preparing a suspension of the compound with a known composition and then gradually heating it at a constant rate until all the solid dissolves. The temperature at which the last crystals disappear is recorded as the saturation temperature for that specific concentration.[12]

## Visualizing the Polythermal Method Logic



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Caption: Logical flow of the Polythermal Solubility Method.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13]
- Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. [13] Wash hands thoroughly after handling.
- First Aid:
  - Eyes: In case of contact, rinse immediately with plenty of water and seek medical advice. [13]
  - Skin: Wash off with soap and plenty of water.[13]
  - Ingestion/Inhalation: If you feel unwell, seek medical advice immediately.[13]

- Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[2]  
[4]

## Conclusion

While readily published quantitative solubility data for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is scarce, its qualitative profile indicates solubility in water and limited solubility in common organic solvents like methanol and chloroform. This guide provides the necessary framework and detailed, field-proven protocols for researchers to accurately determine the thermodynamic solubility of this important pharmaceutical intermediate. By employing the shake-flask method and understanding the principles of equilibrium, scientists can generate the precise data needed to drive informed decisions in process chemistry, formulation, and overall drug development.

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